BenchChemオンラインストアへようこそ!

Vosilasarm

Androgen Receptor Binding Affinity SARM

Vosilasarm (RAD140/EP0062) is the only SARM under active Phase 1/2 clinical investigation for AR+/ER+/HER2- advanced breast cancer, supported by distinct tissue-selective pharmacology. It binds AR with Ki=7 nM and exhibits >100-fold selectivity over the progesterone receptor (IC50=750 nM). Unlike enobosarm or ligandrol, vosilasarm uniquely demonstrates AR agonism in muscle and bone while acting as an antagonist in prostate and breast tissue—a profile not interchangeable with other SARMs. For preclinical target validation in breast cancer or muscle wasting models, procure research-grade RAD140. For translational studies designed to bridge to clinical outcomes, select the reformulated EP0062, which features markedly improved bioavailability and PK characteristics not shared by the original RAD140 research compound. Ensure your study utilizes the correct form aligned with your program stage.

Molecular Formula C20H16ClN5O2
Molecular Weight 393.8 g/mol
CAS No. 1182367-47-0
Cat. No. B611295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVosilasarm
CAS1182367-47-0
SynonymsTestolone;  RAD140;  RAD-140;  RAD 140
Molecular FormulaC20H16ClN5O2
Molecular Weight393.8 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1Cl)C#N)NC(C2=NN=C(O2)C3=CC=C(C=C3)C#N)C(C)O
InChIInChI=1S/C20H16ClN5O2/c1-11-16(8-7-15(10-23)17(11)21)24-18(12(2)27)20-26-25-19(28-20)14-5-3-13(9-22)4-6-14/h3-8,12,18,24,27H,1-2H3/t12-,18+/m0/s1
InChIKeyXMBUPPIEVAFYHO-KPZWWZAWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Vosilasarm (RAD140, EP0062): A Nonsteroidal Selective Androgen Receptor Modulator (SARM) for Preclinical and Clinical Research


Vosilasarm (CAS 1182367-47-0), also known by the development codes RAD140 and EP0062, is a nonsteroidal selective androgen receptor modulator (SARM) that acts as a potent, orally bioavailable agonist of the androgen receptor (AR) [1]. It is under clinical investigation primarily for the treatment of AR-positive, estrogen receptor-positive, HER2-negative advanced breast cancer [1]. Preclinically, vosilasarm demonstrates high affinity for the AR with a reported Ki of 7 nM and exhibits tissue-selective agonist activity in muscle and bone, while acting as an antagonist in prostate and breast tissue [1][2]. A reformulated version, EP0062, was developed with markedly improved bioavailability and pharmacokinetics for clinical evaluation [2].

Why Vosilasarm Cannot Be Simply Interchanged with Other SARM Candidates


Despite sharing the SARM classification, vosilasarm exhibits distinct pharmacodynamic, pharmacokinetic, and tissue-selectivity profiles that preclude its substitution with other SARM candidates such as enobosarm (ostarine), ligandrol (LGD-4033), or endogenous androgens. These differences are not merely incremental; they manifest as quantifiable variations in receptor binding affinity, off-target receptor selectivity, in vivo tissue-specific agonist/antagonist behavior, and clinical-stage efficacy and safety profiles [1][2]. Critically, the reformulated clinical candidate EP0062 features bioavailability and PK characteristics that are not shared by the earlier RAD140 research compound, meaning that experimental results obtained with RAD140 may not be directly predictive of clinical outcomes with EP0062 [1]. Therefore, the selection of vosilasarm for a specific research or clinical program must be justified by its unique, evidence-based differentiation from its closest analogs.

Quantitative Differentiation of Vosilasarm: Key Evidence for Scientific Selection


Comparative Androgen Receptor Binding Affinity: Vosilasarm vs. Testosterone and DHT

Vosilasarm (RAD140) exhibits a high affinity for the androgen receptor (AR) with a reported Ki of 7 nM [1]. This binding affinity is directly comparable to endogenous androgens, with testosterone showing a Ki of 29 nM and dihydrotestosterone (DHT) showing a Ki of 10 nM under the same assay conditions [1]. The quantified difference demonstrates that vosilasarm binds to the AR with approximately 4-fold higher affinity than testosterone and 1.4-fold higher affinity than DHT.

Androgen Receptor Binding Affinity SARM Ki

AR Binding Affinity Comparison Across Leading SARM Candidates

Vosilasarm (RAD140) demonstrates an AR binding affinity with a Ki of 7 nM [1]. This places it in an intermediate position among leading SARM candidates: ligandrol (LGD-4033) shows a Ki of 1 nM , enobosarm (ostarine, MK-2866) shows a Ki of 3.8 nM , and AC-262,536 shows a Ki of 5 nM [2]. The quantitative differences suggest that ligandrol and enobosarm possess higher intrinsic AR affinity in vitro, while vosilasarm's affinity is comparable to that of AC-262,536 and remains significantly higher than endogenous androgens. This spectrum of affinities underscores that AR binding alone does not dictate functional or tissue-selective outcomes, but it is a critical parameter for initial target engagement.

SARM Binding Affinity Ki Androgen Receptor

Vosilasarm Demonstrates Functional Selectivity Over the Progesterone Receptor

Vosilasarm (RAD140) exhibits functional selectivity for the androgen receptor over other steroid hormone nuclear receptors. In vitro assays show an IC50 of 750 nM at the progesterone receptor (PR), compared to an IC50 of 0.2 nM for the endogenous PR agonist progesterone [1]. This represents a >100-fold selectivity window (based on Ki for AR of 7 nM vs. IC50 for PR of 750 nM) [1][2]. This selectivity profile is a key differentiator from endogenous androgens like testosterone and DHT, which have known cross-reactivity with the progesterone receptor, contributing to their broader side-effect profiles.

Selectivity Progesterone Receptor Off-target SARM

Tissue-Selective Anabolic Activity: Muscle vs. Prostate in Preclinical Models

In a classic preclinical model of tissue selectivity (castrated immature rats), vosilasarm demonstrates a marked separation between anabolic effects on muscle and androgenic effects on prostate. A dose of 0.3 mg/kg/day of vosilasarm stimulated levator ani muscle weight to an extent similar to that in non-castrated controls, restoring anabolic function [1]. Critically, a 100-fold higher dose (30 mg/kg/day) was required to stimulate prostate weight to a comparable degree as testosterone propionate at 0.5 mg/kg/day [1]. This contrasts with testosterone, which exhibits a much narrower therapeutic window, with significant prostatic stimulation occurring at doses that also promote muscle growth. Enobosarm and ligandrol also demonstrate tissue selectivity in similar models, but direct quantitative comparisons across studies are challenging due to methodological variations; vosilasarm's reported ~100-fold dose separation for muscle vs. prostate is a key quantitative benchmark.

Tissue Selectivity Muscle Prostate In Vivo SARM

Clinical Pharmacokinetics: Vosilasarm (EP0062) Demonstrates Improved Bioavailability Over Predecessor RAD140

The clinical candidate vosilasarm (EP0062) is a reformulated version of RAD140. Preclinical studies of RAD140 reported oral bioavailability in rats of 27-63% and in monkeys of 65-75% [1]. The reformulation to EP0062 was specifically undertaken to achieve 'markedly improved bioavailability and pharmacokinetics' [2]. While the precise quantitative improvement in human bioavailability for EP0062 over RAD140 has not been publicly disclosed, the clinical data confirm that EP0062 has a favorable PK profile with good bioavailability and no accumulation [2]. This represents a critical intra-compound differentiation: research data generated with the earlier RAD140 formulation may not accurately predict the pharmacokinetic behavior or clinical performance of the EP0062 clinical candidate. This is distinct from other SARMs like enobosarm and ligandrol, which have been advanced in their original formulations.

Pharmacokinetics Bioavailability Clinical Trial EP0062 RAD140

Clinical Efficacy in AR+/ER+/HER2- Breast Cancer: Vosilasarm (EP0062) Monotherapy

In a Phase 1 dose-finding study (NCT05573126) of vosilasarm (EP0062) monotherapy in heavily pre-treated patients with advanced AR+/ER+/HER2- breast cancer (median of 4 prior lines of therapy), the compound demonstrated preliminary evidence of clinical activity. Among 19 efficacy-evaluable patients, the best response was stable disease in 58% (11/19) and clinical benefit (CBR ≥6 months) was observed in 21% (4/19) of patients [1]. This level of clinical benefit in a biomarker-selected, refractory patient population is a key differentiator from other SARMs, which have largely been evaluated in non-oncology indications such as muscle wasting (enobosarm) or osteoporosis/muscle atrophy (ligandrol). No direct head-to-head data exist with other SARMs in this oncology setting, but vosilasarm is currently the only SARM in advanced clinical development for AR+ breast cancer.

Breast Cancer Clinical Trial Phase 1 Efficacy EP0062

Recommended Research and Industrial Application Scenarios for Vosilasarm (RAD140/EP0062)


Preclinical Research on AR+ Breast Cancer: In Vitro and In Vivo Efficacy Studies

Vosilasarm is uniquely suited for preclinical research programs investigating the therapeutic potential of AR modulation in AR+/ER+/HER2- breast cancer. The compound's demonstrated tissue-selective AR agonism in breast cancer cell lines and patient-derived xenograft models, which suppresses tumor growth and proliferation [1], directly supports its use in cell viability assays, gene expression analyses, and tumor xenograft studies. The clinical translation of these preclinical findings is supported by the Phase 1/2 clinical trial data showing clinical benefit in the same patient population [1]. For these studies, procurement of the research-grade compound (RAD140) is appropriate for initial target validation, while studies aiming for clinical translation should consider the clinical formulation (EP0062) to better model human pharmacokinetics [2].

Investigating Muscle Wasting and Sarcopenia: Comparative SARM Efficacy Studies

Vosilasarm is a powerful tool compound for dissecting the anabolic pathways in skeletal muscle. Its well-characterized in vivo tissue selectivity, with a ~100-fold higher dose required for prostate stimulation compared to muscle anabolism [3], makes it an ideal comparator against other SARMs (e.g., enobosarm, ligandrol) in preclinical models of muscle wasting. Studies can leverage the quantitative dose-response data for levator ani muscle stimulation to benchmark the potency and selectivity of novel AR-targeting agents [3]. For these applications, the research-grade RAD140 is the appropriate form to procure, as it is the compound for which the detailed in vivo pharmacology has been established [4].

Clinical Trial Design and Biomarker-Driven Patient Selection for AR+ Breast Cancer

For clinical investigators and translational scientists, vosilasarm (EP0062) is the lead compound for designing Phase 2 and 3 clinical trials in AR+/ER+/HER2- breast cancer. The Phase 1 data established 10 mg BID as the optimal dose for further evaluation and demonstrated a favorable safety and PK profile, with no DLTs and a manageable side effect profile [1]. The trial also employed a biomarker-driven enrollment strategy (AR positivity defined as ≥10% AR nuclei staining by IHC) [1], which can serve as a template for future clinical studies. Procurement of EP0062 for correlative science studies within these clinical trials is essential to ensure that the investigational agent matches the formulation used in the clinic [2].

Drug Discovery and Lead Optimization: SARM Pharmacology and Selectivity Profiling

In medicinal chemistry and drug discovery programs targeting the androgen receptor, vosilasarm serves as a key reference standard for SAR (structure-activity relationship) and selectivity profiling. Its well-defined binding affinity (Ki = 7 nM) [4] and its >100-fold selectivity over the progesterone receptor (IC50 = 750 nM) [5] provide quantitative benchmarks for evaluating the potency and off-target risk of novel chemical series. Furthermore, its functional profile as a tissue-selective agonist/antagonist [3] makes it a valuable comparator for assessing the functional selectivity of new AR ligands in cell-based assays. The research-grade compound (RAD140) is the standard for these in vitro pharmacology applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vosilasarm

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.